N-Cyclohexylmaleimide
Description
Significance of N-Substituted Maleimides in Contemporary Chemical Research
N-substituted maleimides are a class of organic compounds that are widely used in the development of advanced materials. mdpi.combohrium.com Their utility stems from their versatile reactivity and the desirable properties they impart to polymers. bohrium.com These compounds are key in producing materials with enhanced thermal stability, mechanical strength, and specific optical properties. bohrium.combohrium.com The ability to modify the N-substituent allows for the fine-tuning of these properties to suit various applications. bohrium.com
Role of Imide Five-Membered Ring Structure in Polymer Properties
The imide five-membered ring is a critical structural feature of N-substituted maleimides that significantly influences the properties of the resulting polymers. This rigid ring structure, when incorporated into a polymer chain, enhances the material's rigidity and can increase its glass transition temperature and thermal decomposition temperature. google.com The presence of the imide ring contributes to high thermal stability and excellent mechanical toughness in polymers. specialchem.com The electron-withdrawing nature of the imide ring also makes these polymers useful in electronic applications. mdpi.com
The table below summarizes the impact of the imide ring on polymer characteristics:
Table 1: Influence of Imide Ring on Polymer Properties
| Property | Influence of Imide Ring |
|---|---|
| Thermal Stability | Increases glass transition and decomposition temperatures. google.com |
| Mechanical Strength | Enhances rigidity and toughness. specialchem.com |
| Electronic Properties | Acts as an electron-withdrawing group, useful for n-type semiconductors. mdpi.com |
Comparative Analysis with N-Phenylmaleimide in Research Contexts
In research, N-Cyclohexylmaleimide is often compared to N-Phenylmaleimide. While both are used to enhance the thermal properties of polymers, they impart distinct characteristics. This compound is noted for providing good compatibility with other materials and being colorless, which is advantageous for applications requiring transparency and good weather resistance. google.com
In terms of reactivity, studies have shown that in radical copolymerization with styrene (B11656), N-Phenylmaleimide exhibits a faster polymerization rate than this compound. The order of polymerization rate is generally N-Phenylmaleimide > N-Benzylmaleimide > this compound, which is attributed to the electronic and steric effects of the substituent on the nitrogen atom.
The following table provides a comparative overview of this compound and N-Phenylmaleimide in polymer applications.
Table 2: Comparison of this compound and N-Phenylmaleimide
| Feature | This compound | N-Phenylmaleimide |
|---|---|---|
| Polymerization Rate (with Styrene) | Slower | Faster |
| Appearance in Polymers | Colorless, maintains transparency. google.com | Can impart color. |
| Weather Resistance | Good. google.com | Varies with formulation. |
| Thermal Stability Enhancement | Increases glass transition temperature of copolymers like those with MMA. researchgate.net | Significantly improves heat resistance in resins like ABS. |
Historical Perspective on this compound Studies
The synthesis of aromatic polyimides was first reported in 1908, but significant advancements in their synthesis and processing, including N-substituted maleimides like this compound, occurred later. specialchem.com Early research focused on leveraging the properties of the imide ring to create heat-resistant polymers. Over the years, studies have expanded to include detailed investigations into its copolymerization behavior with various monomers such as methyl methacrylate (B99206) (MMA) and styrene to create materials with tailored properties. acs.org For instance, research dating back to the 1970s explored the use of this compound in modifying polymers to improve their thermal characteristics.
Current Research Landscape and Emerging Trends in this compound Chemistry
Current research on this compound continues to explore its utility in high-performance materials. A significant trend is its application in advanced adhesives, coatings, and composite materials where enhanced durability and resistance to environmental factors are crucial. chem960.comdataintelo.com There is also growing interest in optimizing its synthesis processes to align with the principles of green chemistry, focusing on reducing waste and energy consumption. chem960.com
Furthermore, the role of this compound in developing smart materials, such as self-healing polymers, is an active area of investigation. chem960.com Its ability to participate in specific chemical reactions like Diels-Alder and Michael additions makes it a versatile building block for creating functional and responsive materials. chem960.com The unique properties of this compound also make it a candidate for use in photoresist materials and bioconjugation techniques, highlighting its expanding scope in both industrial and biomedical research. chem960.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylpyrrole-2,5-dione | |
|---|---|---|
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InChI |
InChI=1S/C10H13NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTPKSBXMONSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
40311-60-2 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID4061834 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |
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Molecular Weight |
179.22 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-25-0 | |
| Record name | N-Cyclohexylmaleimide | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Cyclohexylmaleimide | |
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| Record name | N-Cyclohexylmaleimide | |
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| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |
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| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |
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| Record name | 1-cyclohexyl-1H-pyrrole-2,5-dione | |
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| Record name | N-CYCLOHEXYLMALEIMIDE | |
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Advanced Synthetic Methodologies for N Cyclohexylmaleimide
Optimized Synthetic Pathways and Reaction Mechanisms
The synthesis of N-Cyclohexylmaleimide is primarily achieved through the reaction of maleic anhydride (B1165640) with cyclohexylamine (B46788). The optimization of this process involves careful consideration of reaction pathways, catalytic systems, and solvent effects to maximize efficiency and product quality.
One-step thermal dehydration offers a direct route to this compound, combining the amidation and cyclization steps. This method typically involves heating the reactants in the presence of a catalyst and an azeotropic solvent to remove the water formed during the reaction.
Catalytic systems are crucial in accelerating the imidization process. A notable example is the use of a mixture of phosphoric acid and cyclohexylamine. google.com This system facilitates the dehydration and ring closure needed to form the maleimide (B117702) ring. Research has shown that a catalyst system comprising phosphoric acid, cyclohexylamine, and phosphorus pentoxide can also be effective. google.com The molar ratio of the acid to the amine in the catalyst mixture is a critical parameter, with optimal ratios leading to higher yields. For instance, a molar ratio of acid to amine in the range of 1/0.65–1/0.8 has been found to be effective. researchgate.net Another approach involves using a catalyst consisting of an acid and its amine salt, which can be supported on a solid carrier. googleapis.com
The choice of solvent plays a significant role in one-step synthesis, primarily in the azeotropic removal of water. Solvents such as benzene (B151609), toluene (B28343), and xylenes (B1142099) are commonly employed. google.com Toluene is often preferred over benzene due to its lower toxicity. The reaction temperature is dictated by the boiling point of the solvent, which in turn affects the reaction rate. For example, reactions in benzene are typically conducted at 80–100°C, while those in o-xylene (B151617) can be run at higher temperatures, such as 147°C. googleapis.com The ability of the solvent to form an azeotrope with water is essential for driving the reaction towards the formation of the imide. The solvent can often be recovered and reused, which is an important consideration for industrial-scale production and green chemistry. google.com
Table 1: Comparison of Solvents in One-Step Synthesis of this compound
| Solvent | Typical Reaction Temperature (°C) | Key Advantages |
| Benzene | 80–100 | Effective azeotropic removal of water. |
| Toluene | ~110 | Lower toxicity than benzene, good for azeotropic distillation. researchgate.net |
| Xylenes | 138–144 | Allows for higher reaction temperatures. |
Multi-step synthesis provides a more controlled, albeit longer, pathway to this compound. This approach separates the formation of the intermediate amic acid from the final cyclization step, which can lead to higher purity of the final product.
The fundamental building blocks for this compound are maleic anhydride and cyclohexylamine. google.comresearchgate.net In a typical multi-step process, these reactants are first combined in a suitable solvent to form the intermediate N-Cyclohexylmaleamic acid. researchgate.netgoogle.com The stoichiometry of the reactants is a critical factor, with a 1:1 molar ratio generally being optimal.
The formation of N-Cyclohexylmaleamic acid is the initial step in multi-step synthesis. google.comresearchgate.net This reaction is typically carried out at a moderate temperature, for instance, by adding cyclohexylamine dropwise to a solution of maleic anhydride in a solvent like toluene at 50-70°C. prepchem.com The intermediate amic acid can then be isolated and purified before proceeding to the cyclization step. google.com In some variations of the multi-step synthesis, the N-Cyclohexylmaleamic acid is esterified to form an intermediate such as N-cyclohexylmaleamic acid isobutyl ester. google.com This ester is then subjected to an imidization reaction to yield the final this compound product. google.com The dehydration and ring closure of the N-Cyclohexylmaleamic acid or its ester derivative can be achieved by heating in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, or by heating in a high-boiling solvent with a catalyst. researchgate.netsrce.hr
Table 2: Overview of Multi-Step Synthesis of this compound
| Step | Reactants | Product | Typical Conditions |
| 1. Amidation | Maleic anhydride, Cyclohexylamine | N-Cyclohexylmaleamic acid | Toluene solvent, 60-65°C. google.com |
| 2. Esterification (Optional) | N-Cyclohexylmaleamic acid, Isobutyl alcohol | N-Cyclohexylmaleamic acid isobutyl ester | 55°C, under vacuum, with sulfuric acid catalyst. google.com |
| 3. Imidization/Cyclization | N-Cyclohexylmaleamic acid or its ester | This compound | Heating with dehydrating agent or in high-boiling solvent with catalyst. researchgate.netgoogle.com |
Multi-Step Synthesis Approaches
Vacuum Esterification and Imidization Stages
A prominent synthetic route to this compound involves a multi-step process that utilizes vacuum conditions to drive the reaction towards completion. This method typically follows the initial formation of N-cyclohexylmaleamic acid from maleic anhydride and cyclohexylamine. google.com The subsequent stages are esterification and imidization, which can be performed under reduced pressure.
In a typical procedure, the intermediate N-cyclohexylmaleamic acid undergoes a vacuum esterification reaction. google.com This step involves reacting the amic acid with an alcohol, such as isobutyl alcohol, in the presence of an acid catalyst like concentrated sulfuric acid. The reaction is conducted under vacuum at a controlled temperature, for instance, 55°C for approximately 4 hours. google.com The application of a vacuum is crucial for removing the water generated during esterification, thereby shifting the reaction equilibrium towards the formation of the N-cyclohexylmaleamic acid isobutyl ester. googleapis.comresearchgate.net This stage also facilitates the removal of the solvent (e.g., toluene) and any unreacted alcohol by distillation under reduced pressure. google.com
The final step is the imidization of the resulting ester to yield this compound. This intramolecular cyclization is a dehydration reaction that is often carried out at elevated temperatures, such as 110°C. google.com The acid catalyst used during the esterification stage can be carried over to facilitate the imidization. googleapis.com The process can be conducted under reflux, and solvents like toluene or n-heptane may be used. google.comgoogleapis.com The use of vacuum can also be beneficial in this stage to remove the alcohol byproduct, ensuring high conversion to the final imide product.
Table 1: Parameters for Vacuum Esterification and Imidization of this compound Precursors
| Stage | Reactants | Catalyst | Solvent | Temperature | Conditions | Reference |
|---|---|---|---|---|---|---|
| Esterification | N-cyclohexylmaleamic acid, Isobutyl alcohol | Concentrated H₂SO₄ | Toluene | 55°C | Vacuum; 4 hours | google.com |
| Imidization | N-cyclohexylmaleamic acid isobutyl ester | Acid catalyst carry-over | Toluene or n-heptane | 110°C | Reflux; 2 hours | google.comgoogleapis.com |
Purification Techniques for this compound
The purification of crude this compound is essential to achieve the high-purity monomer required for polymerization and other applications. While traditional methods like recrystallization are used, they can suffer from low yields and purity due to the similar properties of the product and byproducts. google.com Alternative methods such as underpressure distillation are often highly energy-intensive. google.com Therefore, advanced techniques like sublimation and optimized solvent-based methods are employed to achieve superior purity. google.comresearchgate.net
Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then re-condensed as a pure solid on a cooler surface. emu.edu.trlibretexts.org This method is particularly effective for separating volatile compounds from non-volatile impurities. emu.edu.tr
Solvent-based purification remains a cornerstone of purifying this compound, with specific solvents and procedures developed to maximize purity and yield. The use of n-heptane, in particular, has been identified as highly beneficial.
Research indicates that conducting the imidization step under n-heptane reflux is advantageous not only for the synthesis but also for the subsequent precipitation and purification of the this compound product. researchgate.netresearchgate.net A highly effective purification method involves washing the synthesized crude CHMI. By washing the product twice with cold n-heptane, a purity of 99.7% can be achieved, albeit with a weight loss of around 11.7%. researchgate.netresearchgate.net
Another approach involves crystallization from n-heptane. After the imidization reaction, the product can be crystallized by adding n-heptane and cooling the mixture to a low temperature, such as 5°C, for several hours. google.com The resulting crystals are then washed with cold n-heptane to remove soluble impurities, leading to a final product with a yield of 80% or more. google.com For even more challenging separations, a combined purification scheme that includes steam distillation followed by sequential recrystallization from organic solvents of differing polarities can be employed to obtain a monomer with at least 99.5% purity and a yield of 70–80%. plastics-news.ru
Table 2: Comparison of this compound Purification Techniques
| Method | Procedure Details | Achieved Purity | Reported Yield | Reference |
|---|---|---|---|---|
| Variable Temperature Sublimation | Multi-stage heating (70°C, 90°C, 130°C) under vacuum after drying. | Up to 99.7% | 65.4% - 77.4% | google.com |
| n-heptane Washing | Washing crude product twice with cold n-heptane. | 99.7% | ~88.3% (after 11.7% loss) | researchgate.netresearchgate.net |
| n-heptane Crystallization | Crystallizing from n-heptane at 5°C, followed by washing with cold n-heptane. | Not specified | >80% | google.com |
| Combined Distillation/Recrystallization | Steam distillation followed by sequential recrystallization in various solvents. | >99.5% | 70% - 80% | plastics-news.ru |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gctlc.orgijnc.ir These principles can be applied to the synthesis of this compound to improve its environmental footprint.
Waste Prevention and Safer Solvents : A key principle is to prevent waste rather than treating it after it has been created. gctlc.org In CHMI synthesis, processes that allow for solvent recycling are preferred. For instance, one-step thermal dehydration methods using solvents like toluene enable the recovery and reuse of the solvent, minimizing waste. google.com The choice of solvent is also critical; toluene is considered a greener alternative to the more toxic benzene. skpharmteco.comrroij.com
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The synthesis of CHMI from maleic anhydride and cyclohexylamine is an addition reaction followed by dehydration, which is relatively atom-economical. However, multi-step processes involving esterification intermediates may have a lower atom economy as they require additional reagents that are not part of the final molecule. acs.org
Reduce Derivatives : Green chemistry encourages minimizing or avoiding unnecessary derivatization steps (e.g., use of blocking groups, protection/deprotection) because they require additional reagents and generate waste. acs.org One-pot synthesis methods, which proceed from reactants to the final product without isolating intermediates like the amic acid or its ester, align well with this principle. google.comgctlc.org
Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. acs.org In the context of CHMI purification, high-temperature, energy-intensive methods like underpressure distillation are less desirable. google.com While sublimation requires energy for heating under vacuum, it can be more efficient than high-boiling point distillation. google.com Syntheses and purifications conducted at or near ambient temperature and pressure are ideal from an energy efficiency standpoint.
By integrating these principles, the synthesis of this compound can be made more sustainable, reducing both its environmental impact and production costs.
Polymerization Mechanisms and Kinetics of N Cyclohexylmaleimide
Radical Polymerization of N-Cyclohexylmaleimide (Homopolymerization)
This compound (CHMI) readily undergoes radical polymerization under various conditions to produce poly(this compound), a polymer noted for its thermal stability sigmaaldrich.com.
Another investigation into the thermally initiated radical homopolymerization in tetrahydrofuran (B95107) (THF) solution also utilized AIBN as the initiator researchgate.netuq.edu.au. This study found that the kinetic order with respect to the initiator was in the range of 0.71 to 0.75, and it was 1.0 for the monomer researchgate.netuq.edu.au. The deviation from the classical 0.5 order with respect to the initiator was attributed to radical transfer to the THF solvent, which was identified as a key factor in the termination reaction, primarily through a hydrogen abstraction mechanism researchgate.netuq.edu.au. This process resulted in homopolymers with relatively low molecular weights researchgate.netuq.edu.au.
Table 1: Kinetic Parameters for Radical Homopolymerization of this compound
| Solvent | Initiator | Kinetic Order (Initiator) | Kinetic Order (Monomer) | Overall Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Benzene (B151609) | AIBN | ~0.8 | No definite relationship | 23.1 | acs.org |
| THF | AIBN | 0.71 - 0.75 | 1.0 | Not specified | researchgate.netuq.edu.au |
The choice of initiator and the reaction conditions, such as solvent and temperature, significantly affect the radical polymerization of this compound. Azo compounds, like 2,2'-azobisisobutyronitrile (AIBN), are commonly used as thermal radical initiators to trigger the polymerization process researchgate.netuq.edu.auresearchgate.nettandfonline.comtcichemicals.com.
The solvent plays a crucial role in the polymerization kinetics. As noted, polymerization in THF leads to chain transfer to the solvent, which controls the termination reaction and results in lower molecular weight polymers researchgate.netuq.edu.au. In contrast, polymerization in benzene has also been thoroughly studied, revealing different kinetic dependencies acs.org. The initial rate of copolymerization of this compound with cyclohexene (B86901) was found to be higher in dioxane compared to chloroform (B151607) or benzene researchgate.nettandfonline.com.
Electron Spin Resonance (ESR) spectroscopy has been a valuable tool for studying the radical species involved in the polymerization of this compound acs.orgacs.org. A key finding from these studies is that the propagating poly(CHMI) radical is stable enough to be observed directly by ESR under actual polymerization conditions acs.orgresearchgate.net. This stability allows for the direct measurement of the propagating polymer radical concentration acs.org.
ESR studies at different temperatures (40, 50, and 60°C) also enabled the estimation of the activation energies for propagation (9.8 kcal/mol) and termination (4.8 kcal/mol) acs.org.
Table 2: Propagation and Termination Data from ESR Studies (in Benzene)
| Parameter | Value at 50°C | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Propagation Rate Constant (k_p_) | 4.3–5.8 x 10 L mol⁻¹ s⁻¹ | 9.8 | acs.org |
| Termination Rate Constant (k_t_) | 3.1–10 x 10⁴ L mol⁻¹ s⁻¹ | 4.8 | acs.org |
Copolymerization of this compound with Other Monomers
This compound can be copolymerized with various other monomers to synthesize materials with tailored properties, particularly improved thermal stability sigmaaldrich.comcmu.eduresearchgate.net.
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that has been successfully applied to the copolymerization of this compound with monomers like styrene (B11656) and methyl methacrylate (B99206) cmu.edusci-hub.boxcmu.edu. This method allows for the synthesis of copolymers with controlled molecular weights and narrow polydispersities cmu.educmu.edu.
The ATRP of this compound (NCMI) and Methyl Methacrylate (MMA) has been demonstrated to proceed in a "living" or controlled fashion cmu.edu. A common catalyst system for this reaction is CuBr combined with bipyridine (bpy) as a ligand cmu.edu.
Kinetic studies of the MMA/NCMI copolymerization in anisole (B1667542) as a solvent show a linear relationship between the logarithm of the initial to instantaneous monomer concentration ratio and time, which is characteristic of a controlled polymerization with a constant number of propagating chains cmu.edu. The molecular weight of the resulting copolymers increases linearly with monomer conversion, and the polydispersity remains low, further confirming the living nature of the copolymerization cmu.edu.
Several factors influence the copolymerization process:
Temperature: The reaction rate increases with temperature. However, higher temperatures can lead to deviations from ideal first-order kinetics, possibly due to thermal initiation of the comonomers cmu.edu.
Solvent: The choice of solvent is critical. While the copolymerization is well-controlled in anisole, using cyclohexanone (B45756) as a solvent results in poor control over the process cmu.edu.
Initiator: Various initiators can be used, affecting the polymerization kinetics cmu.edu.
The monomer reactivity ratios for the ATRP of NCMI and MMA have been evaluated as r_NCMI_ = 0.26 and r_MMA_ = 1.35 cmu.edu. These values are similar to those found in conventional free-radical polymerization cmu.edu. The resulting copoly(MMA-NCMI) exhibits enhanced thermal stability, with the glass transition temperature increasing as the proportion of NCMI in the copolymer increases cmu.edu.
Table 3: ATRP of this compound (NCMI) and Methyl Methacrylate (MMA)
| Parameter | Details | Reference |
|---|---|---|
| Polymerization Type | Atom Transfer Radical Copolymerization (ATRP) | cmu.edu |
| Catalyst System | CuBr/bipyridine (bpy) | cmu.edu |
| Solvent (Controlled) | Anisole | cmu.edu |
| Solvent (Poor Control) | Cyclohexanone | cmu.edu |
| Polymerization Behavior | "Living"/Controlled | cmu.edu |
| Reactivity Ratio (r_NCMI_) | 0.26 | cmu.edu |
| Reactivity Ratio (r_MMA_) | 1.35 | cmu.edu |
Atom Transfer Radical Copolymerization (ATRP)
Copolymerization with Styrene (St)
The copolymerization of this compound with styrene has been shown to produce copolymers with improved heat resistance. cmu.edu
The copolymerization of N-substituted maleimides, like NCMI, with electron-donating monomers such as styrene is known to involve the formation of a charge transfer complex (CTC). cmu.educmu.edu This complex can participate in the propagation steps of the polymerization, leading to a high degree of alternation in the resulting copolymer. cmu.educmu.edu The tendency for CTC formation contributes to the observed monomer reactivity ratios, where both rNCMI and rSt are close to zero, indicating a preference for cross-propagation over homopolymerization. cmu.edu
The kinetics of the ATRP copolymerization of NCMI and styrene in anisole exhibit characteristics of a "living" polymerization. This is evidenced by a linear relationship between the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) and time, as well as a linear increase in molecular weight with conversion. cmu.edu The apparent enthalpy of activation for this copolymerization has been measured to be 28.2 kJ/mol. cmu.edu The use of a suitable solvent like anisole is critical for maintaining control over the molecular weight and achieving low polydispersity. cmu.edu
The table below presents data from the atom transfer radical copolymerization of styrene and this compound, showing the relationship between monomer feed ratio, copolymer composition, and thermal properties. cmu.edu
Copolymerization with Liquid Crystalline Acrylates
This compound has been successfully copolymerized with liquid crystalline acrylates using Atom Transfer Radical Polymerization (ATRP). researchgate.net This process, utilizing a Cu(I)Br/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system in anisole, has yielded well-defined copolymers. researchgate.net The incorporation of NCMI into the polymer structure has been shown to increase the glass transition temperature and thermal stability of the resulting liquid crystalline copolymers. researchgate.net This demonstrates that introducing maleimide (B117702) segments is a viable strategy for synthesizing thermally stable liquid crystalline materials with an alternating structure. researchgate.net
Anionic Polymerization of this compound
The anionic polymerization of this compound (CHMI) presents a pathway to synthesizing polymers with controlled stereochemistry, a critical factor in determining the final properties of the material. This process is significantly influenced by the catalyst system employed, the mechanism of initiation, and the presence of additives.
Chiral Catalyst Systems and Stereochemistry (e.g., Cobalt(II) Complexes)
The use of chiral catalyst systems, particularly those involving optically active cobalt(II) complexes, has been a subject of investigation for controlling the stereochemistry of poly(this compound). Initial studies proposed a radical polymerization mechanism where the interaction between the growing polymer radical and the chiral cobalt(II) complex, such as (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminatocobalt(II), induced chirality in the polymer main chain. However, further research revealed that the polymerization is, in fact, mediated by an anionic mechanism. acs.org This revised understanding underscores the critical role of the chiral catalyst in an anionic, rather than radical, pathway to achieve stereocontrol. The three-dimensional arrangement of ligands around the cobalt center creates a chiral environment that influences the stereoselective addition of monomer units to the growing polymer chain. nih.gov
Role of Protonic Additives in Anionic Polymerization
Protonic additives play a significant role in the anionic polymerization of this compound, primarily as terminating agents. The presence of even small amounts of acidic compounds can effectively halt the polymerization process. For instance, the addition of a small quantity of acetic acid completely inhibits the polymerization initiated by the cobalt(II) complex and oxygen system. acs.org This sensitivity to protonic species is a hallmark of anionic polymerizations, where the propagating anionic chain end is readily neutralized by a proton source. This characteristic can be utilized to control the polymerization reaction and, in some cases, to functionalize the polymer chain ends.
Suspension Polymerization for this compound Copolymers
Suspension polymerization is a versatile technique for producing copolymers of this compound with various other monomers, such as methyl methacrylate (MMA). tandfonline.comtandfonline.com This method involves dispersing the monomer mixture as droplets in a continuous phase, typically water, with the aid of a suspending agent. The polymerization is then initiated within these droplets. tandfonline.com
Copolymers of CHMI and MMA have been synthesized with CHMI content ranging from 5-80% by weight using suspension polymerization. tandfonline.comtandfonline.comsemanticscholar.orgresearchgate.net The thermal properties of the resulting copolymers, such as the glass transition temperature (Tg) and decomposition temperature, increase with a higher CHMI content. tandfonline.comtandfonline.com This enhancement in thermal stability is a key advantage of incorporating CHMI into polymer structures. tandfonline.com However, mechanical properties like tensile and impact strength tend to decrease as the CHMI content rises. tandfonline.comsemanticscholar.org
Reaction Kinetics and Mechanistic Insights in Polymerization
Understanding the reaction kinetics and mechanistic details is fundamental to controlling the polymerization of this compound and tailoring the properties of the resulting polymers.
Determination of Monomer Reactivity Ratios
Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. youtube.com These ratios determine the composition and microstructure of the resulting copolymer. youtube.com The determination of these ratios is essential for predicting and controlling the final properties of the copolymer. researchgate.net
For the copolymerization of cyclohexene (M1) and this compound (M2) initiated by AIBN, the monomer reactivity ratios were determined in different solvents. tandfonline.com The results indicated that the reactivity ratios were significantly influenced by the solvent used. tandfonline.com
Table 1: Monomer Reactivity Ratios for the Copolymerization of Cyclohexene (M1) and this compound (M2)
| Solvent | r1 (Cyclohexene) | r2 (this compound) |
|---|---|---|
| Chloroform | 0 | 0.032 |
| Benzene | 0 | 0.065 |
| Dioxane | 0 | 0.14 |
Data sourced from tandfonline.com
These values, where r1 is zero, indicate that cyclohexene does not readily add to a growing chain ending in a cyclohexene unit. The value of r2 being less than one suggests that the this compound radical prefers to add the other monomer (cyclohexene) rather than another this compound monomer. This system tends to produce alternating copolymers, especially when the feed concentration of cyclohexene is high. tandfonline.com The variation in r2 with the solvent polarity is attributed to changes in the rate constants of the propagation reactions. tandfonline.com
In the case of copolymerization with vinyl chloride, N-substituted maleimides, including this compound, were found to be more reactive than vinyl chloride. jlu.edu.cn
Kinetic Models for Copolymerization (e.g., Diffusion-Controlled Termination)
Under this regime, the rate of termination is dictated by the rate at which the reactive chain ends can diffuse through the viscous medium and encounter each other. Several kinetic models have been developed to describe this phenomenon in radical copolymerizations. While specific mathematical models exclusively for this compound copolymerization are not extensively detailed in the provided research, general models for diffusion-controlled termination are applicable.
The "ideal" diffusion model, for instance, proposes that the termination rate coefficients are a linear combination of the homo-termination rate coefficients, weighted by the mole fraction of the respective monomer units at the propagating chain ends. Another important concept is the cross-termination factor (Φ), which quantifies the preference for termination between dissimilar radicals compared to identical ones. uni-goettingen.de
In the context of this compound, studies on its homopolymerization have indicated that the termination reaction can be significantly influenced by the solvent. For instance, in a tetrahydrofuran (THF) solution, the termination is mainly controlled by chain transfer to the solvent via a hydrogen abstraction mechanism. This suggests that while diffusion control is a general feature, specific interactions with the reaction medium can also play a dominant role in the termination kinetics of NCMI polymerization.
Investigation of Polymerization Rate and Conversion
The rate of polymerization (Rp) and the final monomer conversion are crucial parameters in the synthesis of copolymers containing this compound. These parameters are influenced by several factors, including monomer feed composition, solvent, and temperature.
Effect of Monomer Composition and Solvent:
In the radical copolymerization of this compound (M2) with cyclohexene (M1), the initial rate of polymerization was found to be dependent on the monomer composition in the feed. The maximum rate was observed at approximately 30 mol% of cyclohexene in the feed. researchgate.net The choice of solvent also significantly impacts the polymerization rate. For this comonomer pair, the rate was higher in dioxane compared to chloroform and benzene. researchgate.net This solvent effect is also reflected in the monomer reactivity ratios.
Below is an interactive data table summarizing the effect of solvent on the initial polymerization rate and reactivity ratios for the copolymerization of cyclohexene (M1) and this compound (M2) at 55°C.
| Solvent | Initial Rate of Polymerization (Rp) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Reference |
|---|---|---|---|---|
| Dioxane | Highest | 0 | 0.14 | researchgate.net |
| Benzene | Intermediate | 0 | 0.065 | researchgate.net |
| Chloroform | Lowest | 0 | 0.032 | researchgate.net |
Effect of Temperature and Activation Energy:
The following table presents data on the conversion of this compound in its ATRP with styrene at different temperatures.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
|---|---|---|---|
| 95 | 2 | ~20 | cmu.edu |
| 110 | 2 | ~45 | cmu.edu |
| 120 | 2 | ~65 | cmu.edu |
Conversion Over Time:
Kinetic studies often involve monitoring the conversion of monomers over time to understand the reaction progress. In the ATRP of styrene and this compound in anisole at 95°C, a linear increase in the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]0/[M]t)) versus time was observed, which is characteristic of a controlled/"living" polymerization. cmu.edu This indicates a constant number of propagating species throughout the reaction. High monomer conversions, approaching 100%, can be achieved in certain systems, such as the photo-induced copolymerization of maleimides with vinyl ethers. kpi.ua
Reactivity Studies and Advanced Reaction Chemistry of N Cyclohexylmaleimide
Diels-Alder Reactions Involving N-Cyclohexylmaleimide
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound is a potent dienophile frequently utilized in these reactions due to the electron-withdrawing nature of its two carbonyl groups, which activates the carbon-carbon double bond for cycloaddition. This section explores advanced studies into the reactivity of this compound, focusing on catalysis by molecular hosts and computational analysis of the reaction mechanisms.
Computational Chemistry Investigations of Diels-Alder Mechanisms
Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms, including the Diels-Alder reaction. nih.gov Through quantum mechanical calculations, it is possible to map the entire reaction pathway, identify transition states, and rationalize experimental observations such as reactivity and selectivity. nih.gov These theoretical studies provide insights that are often inaccessible through experimental methods alone. For cage-catalyzed systems, computational models have challenged previous assumptions, indicating for example that π-π interactions between the substrate and the cage's ligands can destabilize the transition state, rather than stabilize it as was commonly believed. nih.gov
The core of a computational investigation into a reaction mechanism is the modeling of its potential energy surface (PES). wayne.edumdpi.com A PES is a multidimensional map that represents the potential energy of a system as a function of its atomic coordinates. wayne.edu Minima on this surface correspond to stable species like reactants, products, and intermediates, while saddle points represent transition states—the highest energy point along the lowest energy reaction path. wayne.edumdpi.com
By locating these stationary points, chemists can calculate key thermodynamic and kinetic parameters. mdpi.com For instance, the difference in energy between the reactants and the transition state defines the activation energy, which governs the reaction rate. wayne.edu Computational methods like Density Functional Theory (DFT) are used to optimize the geometries of these points and perform vibrational analysis to confirm their identity. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations are then used to verify that a located transition state correctly connects the reactant and product minima on the PES. mdpi.com While specific PES models for this compound cycloadditions are complex, the principles are well-established from studies of analogous systems. mdpi.comresearchgate.net
Table 2: Key Parameters from a Sample Computational Analysis of a [4+2] Cycloaddition
| Parameter | Description | Significance |
| ΔH | Enthalpy | Represents the heat change of the reaction or activation. |
| ΔS | Entropy | Measures the change in disorder of the system. |
| ΔG | Gibbs Free Energy | Determines the spontaneity of a process (for reactions) or the height of the kinetic barrier (for activation). ΔG = ΔH - TΔS. |
| GEDT | Global Electron Density Transfer | Indicates the net charge transfer between the diene and dienophile at the transition state, revealing the polar nature of the reaction. mdpi.com |
This table outlines the fundamental parameters derived from the computational modeling of stationary points on a potential energy surface, providing a quantitative basis for understanding reaction mechanisms.
Density Functional Theory (DFT) Studies on Cycloaddition
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the mechanisms and energetics of cycloaddition reactions involving this compound. DFT calculations provide valuable insights into the electronic structure of reactants, transition states, and products, allowing for a quantitative understanding of reaction barriers and thermodynamics.
In the context of Diels-Alder reactions, DFT studies have been instrumental in analyzing the interactions between the diene and the dienophile (this compound). These studies often focus on the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The energy gap between these orbitals is a key determinant of the reaction's feasibility and rate. For this compound, the electron-withdrawing nature of the imide functionality lowers the energy of its LUMO, making it an excellent dienophile for reactions with electron-rich dienes.
DFT calculations can precisely map the potential energy surface of the reaction, identifying the transition state structure and its associated activation energy. For instance, in the Diels-Alder reaction between a substituted anthracene (B1667546) and a maleimide (B117702), DFT calculations at the M06-2X/6-311++G(d,p) level of theory have been used to determine the activation energies, which are influenced by the electronic nature of the substituents on both the diene and the dienophile. youtube.com While specific activation energies for this compound with a wide range of dienes are not extensively tabulated in a single source, the principles derived from studies on similar maleimides are directly applicable.
The following table provides a conceptual overview of how DFT can be used to analyze the Diels-Alder reaction between a generic diene and this compound.
| Parameter | Description | Significance in DFT Analysis |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital of the diene and the Lowest Unoccupied Molecular Orbital of this compound. | A smaller gap generally indicates a more favorable and faster reaction. |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to proceed, calculated as the energy difference between the transition state and the reactants. | A lower activation energy corresponds to a higher reaction rate. |
| Reaction Energy (ΔErxn) | The overall energy change of the reaction, calculated as the energy difference between the products and the reactants. | A negative value indicates an exothermic and thermodynamically favorable reaction. |
| Transition State Geometry | The three-dimensional arrangement of atoms at the highest point on the reaction pathway. | Provides insight into the synchronicity of bond formation and the origins of stereoselectivity (e.g., endo/exo preference). |
These computational studies are crucial for predicting reactivity, understanding reaction mechanisms, and designing new synthetic routes involving this compound.
Free Energy Calculations and Molecular Dynamics Simulations
While DFT provides a static picture of a reaction at 0 Kelvin, a more complete understanding of reaction dynamics and thermodynamics in solution requires the use of free energy calculations and molecular dynamics (MD) simulations. These computational methods account for the effects of temperature, entropy, and solvent, providing a more realistic model of chemical reactions.
Free energy calculations , often performed using methods like thermodynamic integration or umbrella sampling in conjunction with MD simulations, can determine the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG°). These values are directly comparable to experimentally determined rate constants and equilibrium constants. For the cycloaddition reactions of this compound, these calculations can elucidate the influence of the solvent on the reaction barrier and the relative stability of the endo and exo products.
Molecular dynamics simulations track the motion of atoms over time, providing a dynamic view of the reaction process. In the context of this compound's cycloaddition reactions, MD simulations can be used to:
Explore the conformational landscape of the reactants and the transition state. The flexibility of the cyclohexyl group can influence its orientation and, consequently, the steric hindrance at the reaction center.
Analyze solvent effects by explicitly modeling the solvent molecules surrounding the reactants. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and their impact on the reaction pathway.
Simulate the approach of the diene to the dienophile , providing insights into the pre-reaction complex and the factors that guide the reactants into the correct orientation for the cycloaddition to occur.
The combination of MD simulations with quantum mechanical calculations (QM/MM methods) allows for a high-level theoretical description of the reacting species while treating the surrounding solvent with a more computationally efficient classical force field. This approach provides a powerful tool for studying the intricate details of this compound's reactivity in a condensed phase.
Reactions with Aromatic Hydrocarbons (e.g., Anthracene, Naphthalene (B1677914), Triphenylene)
This compound readily undergoes Diels-Alder reactions with various aromatic hydrocarbons that can function as dienes. These reactions are a powerful method for the synthesis of complex polycyclic structures.
Anthracene: The reaction of this compound with anthracene is a classic example of a [4+2] cycloaddition. In this reaction, the central ring of anthracene acts as the diene. The reaction typically proceeds with high efficiency to yield the corresponding adduct. Studies on the Diels-Alder reaction between anthracene derivatives and N-ethylmaleimide have been reported, and the reactivity trends are expected to be similar for this compound. youtube.com
Naphthalene: While naphthalene is less reactive as a diene compared to anthracene due to its higher resonance stabilization energy, it can still participate in Diels-Alder reactions with potent dienophiles like this compound under more forcing conditions. The reaction involves one of the rings of naphthalene acting as the diene. Theoretical studies on the Diels-Alder reaction of naphthalene with N-phenylmaleimide provide a framework for understanding the reactivity with this compound. nih.gov
Triphenylene (B110318): Information on the Diels-Alder reaction of this compound with triphenylene is scarce in the readily available scientific literature. Triphenylene is a highly stable aromatic system, and its participation as a diene in a Diels-Alder reaction would require overcoming a significant aromatic stabilization energy, making such a reaction challenging.
The following table summarizes the general reactivity of this compound with these aromatic hydrocarbons in Diels-Alder reactions.
| Aromatic Hydrocarbon | Role in Reaction | General Reactivity with this compound |
| Anthracene | Diene (central ring) | High |
| Naphthalene | Diene (one ring) | Moderate |
| Triphenylene | Diene | Low to very low (unfavorable) |
Stereochemical Aspects of Diels-Alder Products (Endo vs. Exo Preference)
A key stereochemical feature of the Diels-Alder reaction is the preference for the formation of the endo product over the exo product, even though the exo product is often the more thermodynamically stable isomer. masterorganicchemistry.com This preference is a manifestation of kinetic control and is explained by the "Alder endo rule."
In the context of the Diels-Alder reaction of this compound with a cyclic diene, such as cyclopentadiene (B3395910), two diastereomeric products can be formed:
Endo product: The substituent on the dienophile (the cyclohexyl group in this case, and more importantly the carbonyl groups of the maleimide) is oriented towards the newly formed double bond in the bicyclic product.
Exo product: The substituent on the dienophile is oriented away from the newly formed double bond.
The preference for the endo product is attributed to secondary orbital interactions in the transition state. In the endo transition state, the p-orbitals of the electron-withdrawing carbonyl groups of the maleimide can overlap with the p-orbitals of the developing double bond in the diene component. This additional orbital overlap provides extra stabilization to the endo transition state, lowering its energy relative to the exo transition state and leading to a faster rate of formation for the endo product. masterorganicchemistry.com
While steric hindrance would favor the formation of the less crowded exo product, the electronic stabilization provided by the secondary orbital interactions is often the dominant factor, especially at lower reaction temperatures. At higher temperatures, the reversibility of the Diels-Alder reaction can become significant, and the reaction may proceed under thermodynamic control, leading to a higher proportion of the more stable exo product.
Computational studies have been employed to investigate the kinetic and thermodynamic aspects of endo versus exo selectivity in Diels-Alder reactions, confirming that the endo adduct is typically the kinetically favored product. masterorganicchemistry.com
Other Significant Reactions of this compound
Radical Addition Reactions
The electron-deficient double bond of this compound is susceptible to attack by radical species. These radical addition reactions are a versatile method for forming new carbon-carbon and carbon-heteroatom bonds.
Alkyl radicals, which can be generated from various precursors through photoredox catalysis or other radical initiation methods, can add to the double bond of this compound. nih.gov This addition results in the formation of a new radical intermediate, which can then be trapped by a hydrogen atom donor or participate in further reactions. The general mechanism involves the addition of an alkyl radical (R•) to one of the carbons of the maleimide double bond, generating a more stable radical on the adjacent carbon, which is stabilized by the adjacent carbonyl group.
Nucleophilic Additions
The polarized double bond in this compound, resulting from the electron-withdrawing effect of the two adjacent carbonyl groups, makes it an excellent Michael acceptor for nucleophilic addition reactions.
Addition of Amines: Primary and secondary amines can act as nucleophiles and add to the double bond of this compound in a Michael-type addition. The reaction is typically initiated by the nucleophilic attack of the amine on one of the carbons of the double bond, leading to the formation of a zwitterionic intermediate. Subsequent proton transfer results in the final addition product. iu.edumasterorganicchemistry.com
Addition of Thiols: Thiols are potent nucleophiles that readily undergo conjugate addition to the maleimide double bond of this compound. This reaction is highly efficient and is often referred to as a "click" reaction due to its high yield, selectivity, and mild reaction conditions. The reaction proceeds via the attack of a thiolate anion on the double bond, forming a stable thioether linkage. This reaction is widely used in bioconjugation and materials science.
Addition of Phosphines: Tertiary phosphines are soft nucleophiles that can also add to the electron-deficient double bond of this compound. This addition leads to the formation of a phosphonium (B103445) ylide, which is a reactive intermediate that can participate in a variety of subsequent transformations, such as Wittig-type reactions. nih.gov
The general susceptibility of the this compound double bond to nucleophilic attack is a cornerstone of its reactivity profile, enabling its use in a wide array of synthetic applications.
Applications and Advanced Materials Science of N Cyclohexylmaleimide Copolymers
Thermal Stability Enhancement in Polymers
The introduction of N-Cyclohexylmaleimide into polymer structures is a well-established strategy for enhancing their thermal stability. This improvement is primarily attributed to the inherent rigidity of the CHMI monomer, which translates to a more robust polymer backbone.
Improvement of Glass Transition Temperature (Tg) and Decomposition Temperature
A key indicator of a polymer's thermal stability is its glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. Research has consistently shown that the copolymerization of CHMI with monomers such as methyl methacrylate (B99206) (MMA) leads to a significant increase in the Tg of the resulting copolymer. researchgate.netsemanticscholar.org This elevation in Tg is directly proportional to the concentration of CHMI in the copolymer. For instance, in copolymers of methyl methacrylate and this compound, the glass transition temperature and the decomposition temperature have been observed to increase as the CHMI feed content increases. semanticscholar.org
This enhancement is not limited to the glass transition temperature. The decomposition temperature of these copolymers also shows a marked improvement with increasing CHMI content. semanticscholar.org This indicates that the presence of the this compound moiety within the polymer chain not only makes the material more resistant to softening at elevated temperatures but also enhances its resistance to chemical degradation.
Thermal Properties of this compound (CHMI) and Methyl Methacrylate (MMA) Copolymers
| CHMI Content (wt.%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) |
|---|---|---|
| 0 | 105 | 280 |
| 10 | 120 | 300 |
| 20 | 135 | 320 |
| 30 | 150 | 340 |
Role of Rigid Cyclic Structure Introduction into Polymer Chains
The mechanism behind the enhanced thermal stability lies in the molecular architecture of this compound. The presence of the rigid cyclohexyl group and the maleimide (B117702) ring introduces significant steric hindrance and reduces the rotational freedom of the polymer chains. researchgate.net This restricted mobility means that more thermal energy is required to induce the segmental motions associated with the glass transition, thus leading to a higher Tg.
The rigid cyclic structure effectively stiffens the polymer backbone, leading to a more thermally stable material. This principle is a cornerstone of designing high-performance polymers for applications where resistance to heat is a critical requirement.
Mechanical Property Modulation in Copolymers
The incorporation of this compound not only enhances thermal stability but also provides a means to modulate the mechanical properties of copolymers. The rigid nature of the CHMI monomer influences the material's response to applied stress, affecting its strength, toughness, and flexibility.
Influence on Tensile Strength and Impact Strength
The effect of this compound on the tensile strength and impact strength of copolymers can be complex and is often dependent on the concentration of CHMI. Some studies have reported that the tensile strength and impact strength of copolymers decrease with increasing CHMI content. semanticscholar.org Conversely, other research suggests that these mechanical properties can be increased with the presence of CHMI, with maximum values achieved at a certain content, beyond which they may decline. researchgate.net
For example, in some graft-type resins, the impact strength and tensile strength were found to increase with the incorporation of CHMI. researchgate.net However, in suspension copolymers of CHMI and MMA, both tensile and impact strength were observed to decrease as the CHMI content increased. semanticscholar.org This suggests that the specific polymer architecture and the interaction between the comonomers play a crucial role in determining the final mechanical properties.
Mechanical Properties of this compound (CHMI) and Methyl Methacrylate (MMA) Copolymers
| CHMI Content (wt.%) | Tensile Strength (MPa) | Impact Strength (kJ/m²) |
|---|---|---|
| 0 | 60 | 15 |
| 10 | 55 | 12 |
| 20 | 50 | 10 |
| 30 | 45 | 8 |
Effect on Modulus and Strain at Break
Consistent with the introduction of a rigid monomer, the modulus of elasticity of this compound copolymers generally increases with higher CHMI content. researchgate.net This indicates an increase in the material's stiffness. The rigid cyclic structures of CHMI restrict chain movement, leading to a greater resistance to deformation under an applied load.
Conversely, the strain at break, or the extent to which a material can be stretched before it fractures, tends to decrease with increasing CHMI concentration. researchgate.net The increased rigidity and reduced chain mobility that contribute to a higher modulus also result in a more brittle material, which is less able to elongate under tensile stress.
Optical Property Considerations
For applications where optical clarity is important, the incorporation of this compound into copolymers requires careful consideration. While CHMI can significantly improve thermal and mechanical properties, it can also have a discernible effect on the optical characteristics of the material.
Research has shown that an increase in the this compound content in copolymers, such as those with methyl methacrylate, can lead to a decrease in light transmittance. researchgate.net This reduction in transparency is often accompanied by an increase in haze, which is the scattering of light as it passes through the material. However, it has been noted that the increase in haze can be marginal up to a certain concentration of NCM, for instance, 15 wt.-%. researchgate.net
These changes in optical properties are likely due to the introduction of the bulky cyclohexyl groups, which can disrupt the uniformity of the polymer matrix and create microscopic domains that scatter light. Therefore, a balance must be struck between enhancing the thermal and mechanical performance and maintaining the desired level of optical clarity for specific applications.
Specialized Polymer Applications
The unique properties imparted by this compound make it a valuable component in a range of specialized polymer systems.
This effect is well-documented in styrene-based copolymers. The copolymerization of styrene (B11656) with this compound results in a significant elevation of the material's Tg compared to pure polystyrene, which has a Tg of approximately 100°C. Research has demonstrated a clear correlation between the this compound content in the copolymer and the resulting glass transition temperature.
Effect of this compound (NCMI) Content on the Glass Transition Temperature (Tg) of Styrene-NCMI Copolymers
| Mole Fraction of NCMI in Feed (fNCMI) | Mole Fraction of NCMI in Copolymer (FNCMI) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|
| 0.10 | 0.35 | 119 |
| 0.20 | 0.41 | 128 |
| 0.30 | 0.44 | 134 |
| 0.40 | 0.47 | 141 |
| 0.50 | 0.50 | 148 |
| 0.60 | 0.53 | 154 |
Data derived from studies on the atom transfer radical copolymerization of styrene and this compound. optic-gaggione.com
This modification makes the resulting copolymers suitable for applications where standard polystyrene would fail due to insufficient thermal stability. This compound is also used to create heat-resistant grades of other polymers, including Polyvinyl Chloride (PVC) and Polymethyl methacrylate (PMMA). uqgoptics.com
In the realm of high-performance materials, this compound and its derivatives contribute to the formulation of advanced adhesives and coatings. The thermal stability and strong adhesion properties characteristic of polyimides are highly desirable in these applications. Copolymers containing N-substituted maleimides have been investigated for their adhesive properties on glass plates and for use in surface coatings. researchgate.net The incorporation of such monomers can enhance the durability and environmental resistance of the coating.
Furthermore, this compound has been identified for use as an underwater anti-fouling agent in marine engineering, a specialized coating application that requires robust performance and resistance to environmental degradation. mdpi.com The improved thermal and chemical resistance imparted by the maleimide monomer makes it a candidate for specialty formulations designed to withstand harsh conditions.
The drive for lightweight, durable, and heat-resistant materials has led to the adoption of this compound-modified polymers in the automotive and electronics sectors. In the automotive industry, components located in the engine bay or parts of the interior, such as dashboards and trims, are exposed to elevated temperatures. Modifying commodity plastics like Acrylonitrile Butadiene Styrene (ABS) with heat-resistant monomers is a common strategy. Related N-substituted maleimides are known to significantly increase the heat distortion temperature of ABS, making it suitable for these demanding automotive applications. researchgate.net
In the electronics industry, this compound finds application in photosensitive resins used for photoengraving systems for printed wiring boards. uqgoptics.com Its ability to contribute to thermal stability is crucial for the reliability and longevity of electronic components. Heat-resistant PMMA copolymers, which can be formulated with monomers like this compound, are explicitly developed for electronic component applications in sectors including automotive, displays, and smartphones.
Engineering plastics are a class of polymeric materials that offer superior mechanical and thermal properties in a wide range of conditions. The incorporation of this compound is a key strategy for elevating commodity plastics into the high-performance engineering category. By copolymerizing this compound with monomers like styrene or methyl methacrylate, it is possible to create materials with significantly higher thermal stability than the base polymers. mdpi.com
For example, flexibilized styrene-N-substituted maleimide copolymers have been developed that exhibit glass transition temperatures in the range of 130-150°C. This allows for applications at continuous use temperatures up to 120-140°C, a significant improvement over standard polystyrene (Tg ≈ 100°C). These materials retain sufficient thermal stability to be classified as engineering plastics, suitable for applications that require structural integrity at elevated temperatures. The resulting polymers possess a combination of high heat resistance, good mechanical properties, and, in some formulations, optical clarity.
Graft Copolymerization for Composite Materials
Graft copolymerization is a powerful technique used to modify the surface of a polymer or to create compatibilizers for blending immiscible polymers. This process involves attaching chains of a different polymer (the graft) to the main backbone of an existing polymer. This compound is utilized in such processes to create advanced composite materials.
Theoretical and Computational Studies on N Cyclohexylmaleimide
Molecular Dynamics Simulations and Free Energy Perturbations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. nih.govillinois.edu In the context of N-Cyclohexylmaleimide, MD simulations have been used to investigate its interactions within complex environments.
In the study of the cyclodextrin-catalyzed Diels-Alder reaction, MD simulations were crucial in demonstrating the instability of the proposed hydrogen bonds between this compound and cyclodextrin (B1172386). mdpi.com These simulations, which model the movement of atoms and molecules over time, showed that the hydrogen bonds were not persistent, challenging the initial hypothesis about the catalytic mechanism. mdpi.com
Free energy perturbation (FEP) is a computational technique used to calculate free energy differences between two states, often used in conjunction with MD simulations. wikipedia.org This method is particularly useful for studying the effects of "mutating" one molecule into another or for mapping free energy along a reaction coordinate. wikipedia.org For the Diels-Alder reaction involving this compound, FEP calculations corroborated the findings from QM and MD studies, confirming that the binding of the reactants within the cyclodextrin cavity is the key to catalysis, rather than specific hydrogen bonding interactions. mdpi.com
| Computational Method | Key Finding for this compound System | Reference |
| Quantum Mechanics (QM) | The catalytic effect of cyclodextrins is due to reactant pre-organization, not hydrogen bonding. | mdpi.com |
| Molecular Dynamics (MD) | Hydrogen bonds between this compound and cyclodextrin are unstable. | mdpi.com |
| Free Energy Perturbation (FEP) | Confirmed that reactant binding within the cyclodextrin cavity is the primary catalytic driver. | mdpi.com |
Computational Insights into Catalytic Processes
Computational chemistry has become an indispensable tool for understanding and designing catalytic processes. frontiersin.orgumn.edu The investigation of the Diels-Alder reaction catalyzed by cyclodextrins serves as a prime example of how computational methods can elucidate complex reaction mechanisms involving this compound. mdpi.comnih.govresearchgate.net
The combined use of molecular mechanics (MM), QM calculations, and MD simulations provided a multi-faceted view of the catalytic system. mdpi.com While MM and MD simulations offered insights into the dynamic and energetic aspects of the host-guest interactions, QM calculations clarified the electronic factors governing the reaction's activation energy. mdpi.comresearchgate.net
The study revealed that dimethyl-β-cyclodextrin's superiority as a catalyst is not only due to its ability to pre-organize the reactants but also its enhanced van der Waals interactions with them, leading to a more significant reduction in the activation energy compared to β-cyclodextrin. mdpi.comnih.govresearchgate.net This detailed mechanistic understanding, derived from computational studies, provides a new perspective on supramolecular catalysis and can guide the design of more efficient catalytic systems. nih.govresearchgate.net
Conceptual Density Functional Theory (CDFT) for Reactivity Analysis
Conceptual Density Functional Theory (CDFT) provides a framework for understanding chemical reactivity through various indices derived from the electron density of a molecule. mdpi.compku.edu.cnresearchgate.net These indices, such as chemical potential, hardness, and the Fukui function, offer a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile. mdpi.comresearchgate.net
In the context of reactions involving N-substituted maleimides, such as the Diels-Alder reaction, CDFT can be used to analyze the reactivity of the reactants. For instance, in the reaction between cyclopentadiene (B3395910) and N-Phenylmaleimide, CDFT analysis predicted a global electron flux from the nucleophilic cyclopentadiene to the electrophilic N-Phenylmaleimide. sdiarticle4.com This type of analysis is crucial for understanding the electronic demands of the reaction and predicting the regioselectivity and stereoselectivity of the products. sdiarticle4.com
The electrophilicity and nucleophilicity indices derived from CDFT allow for a semi-quantitative study of organic reactivity. mdpi.com By analyzing the local electrophilicity and nucleophilicity, one can identify the most reactive sites within a molecule. mdpi.com For this compound, this would involve identifying the carbon-carbon double bond of the maleimide (B117702) ring as the primary site for nucleophilic attack in reactions like the Diels-Alder cycloaddition.
| CDFT Reactivity Index | Description | Relevance to this compound |
| Global Indices | ||
| Chemical Potential (μ) | The tendency of a system to exchange electron density with its environment. researchgate.net | Determines its overall electrophilic/nucleophilic character. |
| Hardness (η) | Resistance to change in electron distribution. | Indicates its stability and reactivity. |
| Electrophilicity (ω) | A measure of the ability of a species to accept electrons. mdpi.com | Quantifies its dienophilic reactivity in Diels-Alder reactions. |
| Nucleophilicity (N) | A measure of the ability of a species to donate electrons. mdpi.com | Generally low for this compound, which acts as an electrophile. |
| Local Indices | ||
| Fukui Function (f(r)) | Describes the change in electron density at a particular point when the number of electrons is changed. | Identifies the most electrophilic/nucleophilic sites within the molecule. |
| Parr Functions (P+k, P-k) | Condensed-to-atom variants of the Fukui function. mdpi.comresearchgate.net | Pinpoints the specific atoms most susceptible to nucleophilic or electrophilic attack. |
Biological Activity and Biomedical Research of N Cyclohexylmaleimide and Maleimide Derivatives
Mechanism of Action of Maleimides in Biological Systems
Maleimides are a class of chemical compounds characterized by the pyrrole-2,5-dione functional group. Their biological and biomedical significance stems primarily from the reactivity of the carbon-carbon double bond within this ring structure. wikipedia.org This feature makes them highly effective tools in bioconjugation and for modulating the function of biological molecules. axispharm.com
The cornerstone of maleimide (B117702) bioactivity is its highly specific reaction with sulfhydryl (thiol) groups, which are present in the side chains of cysteine amino acids in proteins. thermofisher.comtocris.com The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the electrophilic carbons of the maleimide double bond. axispharm.com This forms a stable, irreversible thioether linkage (a thiosuccinimide bond). axispharm.comthermofisher.com
This reaction is exceptionally efficient and chemoselective under mild physiological conditions, typically at a pH range of 6.5 to 7.5. axispharm.comthermofisher.com Within this pH window, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups like amines. axispharm.com At more alkaline pH (above 8.5), reactivity with primary amines can increase, as can the rate of hydrolysis of the maleimide group itself into a non-reactive maleamic acid. thermofisher.comescholarship.org The specificity of the maleimide-thiol reaction allows for the precise targeting of cysteine residues in complex biological mixtures. thermofisher.com
By covalently modifying cysteine residues, maleimides can significantly alter a protein's biological properties. The impact on protein function depends heavily on the location of the modified cysteine. If the cysteine is part of an enzyme's active site or a critical binding domain, the covalent attachment of a maleimide derivative will typically lead to inhibition or a loss of function. nih.gov
Conversely, this modification can enhance protein stability. For instance, maleimide-based crosslinkers can be used to replace native disulfide bonds, creating permanent, non-reducible linkages between cysteine pairs that can increase structural integrity. thermofisher.com The conjugation of polymers like polyethylene (B3416737) glycol (PEG) to proteins using maleimide chemistry is a common strategy to improve stability and solubility. wikipedia.orgnih.gov However, the stability of the maleimide-thiol linkage itself can be a factor, as it is susceptible to retro-Michael reactions and hydrolysis, which can be tuned by the choice of the N-substituent on the maleimide ring. nih.govacs.org This controlled attachment and potential for release is a key feature in the design of advanced therapeutics like antibody-drug conjugates (ADCs). axispharm.com
The specific and covalent nature of the maleimide-cysteine reaction makes maleimide derivatives potent and often irreversible enzyme inhibitors. nih.govnih.gov This is particularly true for enzymes that rely on a cysteine residue for their catalytic activity.
A prominent example is Monoglyceride Lipase (B570770) (MGL), a serine hydrolase that also contains critical cysteine residues (Cys201, Cys208, and Cys242 in human MGL) near its active site. nih.govescholarship.org N-substituted maleimides, including N-arachidonoylmaleimide and other derivatives, have been identified as potent, irreversible inhibitors of MGL. nih.govnih.gov The inhibitory mechanism involves the covalent modification of these sulfhydryl-sensitive sites through a Michael addition, forming a stable adduct that inactivates the enzyme. nih.govresearchgate.net This inhibition prevents MGL from hydrolyzing endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG), highlighting the therapeutic potential of these inhibitors in modulating endocannabinoid signaling. nih.govescholarship.org
Maleimides also act as inhibitors of cysteine proteases, a large family of enzymes that use a cysteine thiol for nucleophilic attack during peptide bond cleavage. By covalently binding to this essential cysteine, maleimide compounds can effectively and irreversibly block the enzyme's catalytic function.
Structure-Activity Relationship Studies of N-Substituted Maleimides
The biological activity of maleimide derivatives can be finely tuned by altering the substituent attached to the nitrogen atom (the N-substituent). Studies have explored how factors like the size, polarity, and chemical nature of this substituent influence the compound's efficacy and selectivity as an enzyme inhibitor. nih.govnih.gov
The steric bulk and polarity of the N-substituent play a critical role in the interaction between the maleimide derivative and its target protein. In the context of MGL inhibition, research has shown that the nature of the N-substituent is a key determinant of inhibitory potency. nih.gov For example, in a series of N-substituted maleimides developed as MGL inhibitors, compounds with larger, more complex substituents, such as 1-biphenyl-4-ylmethylmaleimide, demonstrated potent inhibition with an IC₅₀ value of 790 nM. nih.gov
The introduction of halogen and alkyl groups to the maleimide structure significantly impacts its chemical properties and biological activity. Halogen substitutions, for instance, can influence the electrophilicity of the maleimide ring and the hydrolytic stability of the compound. acs.org
A study on N-substituted maleimides found a direct correlation between the electronegativity of halogen leaving groups on the maleimide ring and the rate of hydrolysis; the dibromomaleimide derivative was found to have a short half-life of 17.9 minutes at pH 7.4. acs.org This demonstrates that substitutions can be used to control the stability and, therefore, the effective lifetime of the reactive compound in a biological environment. acs.org
In the development of MGL inhibitors, various alkyl and aryl substitutions on the nitrogen have been explored. nih.govnih.gov These substitutions are designed to mimic the natural substrates of MGL, thereby increasing the affinity and selectivity of the inhibitor for the enzyme's active site. nih.gov The data below illustrates how different N-substituents on the maleimide core can lead to varying inhibitory potencies against human MGL (hMGL).
Table 1: Inhibitory Potency of Selected N-Substituted Maleimides against hMGL
| Compound | N-Substituent | IC₅₀ (nM) for hMGL | Reference |
| N-Ethylmaleimide | Ethyl | >10,000 | nih.gov |
| 1-Biphenyl-4-ylmethylmaleimide | Biphenyl-4-ylmethyl | 790 | nih.govresearchgate.net |
| N-Arachidonoylmaleimide (NAM) | Arachidonoyl | Potent Inhibitor | nih.govresearchgate.net |
This table provides examples of how the N-substituent affects inhibitory activity. IC₅₀ is the half-maximal inhibitory concentration.
Biological Applications and Therapeutic Potential
The unique chemical properties of the maleimide scaffold have made it a cornerstone in the development of various biologically active molecules. Research has highlighted its utility in antimicrobial and anticancer applications, as well as for modulating crucial enzyme systems.
Antimicrobial Properties (Antibacterial and Antifungal Activity)
N-substituted maleimides have demonstrated notable antimicrobial effects, particularly against fungal pathogens. tandfonline.com A study evaluating a range of these compounds found that neutral maleimides, in particular, displayed a strong antifungal effect, with Minimum Inhibitory Concentrations (MICs) often in the 0.5–4 µg/ml range. tandfonline.com Their antibacterial activity, however, appears to be more dependent on the specific chemical structure. tandfonline.com
One specific derivative, 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD), was identified from a library of 40 N-substituted maleimide compounds as having potent antifungal properties. eurekalert.orgnih.gov This compound showed effective fungicidal action and could prevent the formation of biofilms, indicating its potential for treating clinical candidiasis. nih.gov
Inhibition of Fungal Cell Wall Biosynthesis (Chitin, β(1,3)glucan)
The fungal cell wall, a structure absent in humans, is a prime target for antifungal agents. Key components of this wall include chitin (B13524) and β(1,3)glucan. tandfonline.com Research has shown that N-substituted maleimides can interfere with the biosynthesis of these essential polymers. tandfonline.com
Targeting Membrane Enzymes (e.g., β(1,3)glucan synthase)
Beyond the cell wall, the fungal cell membrane and its associated enzymes are also key targets. A substantial inhibitory effect has been observed for N-substituted maleimides against β(1,3)glucan synthase, a critical enzyme embedded in the fungal cell membrane that produces β(1,3)glucan. tandfonline.com This enzyme is considered a putative primary target for compounds like N-ethylmaleimide and its analogs in C. albicans. tandfonline.com All neutral maleimides tested in one study inhibited the activity of β(1,3)glucan synthase by more than 50% at concentrations just above their MIC values. tandfonline.com
Furthermore, the maleimide derivative MPD was found to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane. eurekalert.orgtandfonline.com This interference increases the permeability of the cell membrane, leading to the leakage of essential intracellular materials and contributing to fungal cell death. nih.govtandfonline.com
Cytostatic Activity and Anti-tumor Properties
Maleimide derivatives have shown significant potential as anticancer agents. Many N-substituted maleimides are highly cytostatic, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often below 0.1 µg/ml. tandfonline.com The versatility of the maleimide structure allows for the synthesis of diverse derivatives with promising anti-tumor activities.
For instance, N-(1-Pyrenyl) maleimide was found to be the most potent among several tested derivatives in inhibiting telomerase, an enzyme activated in most cancers, with an IC50 value of 0.25 μM in a cell-free system. nih.gov This compound also induced apoptosis (programmed cell death) in Jurkat T cells, a type of leukemia cell. nih.gov Similarly, novel N-triazolyl maleimide derivatives have demonstrated selective toxicity against human melanoma cell lines. nih.gov
Other complex maleimide derivatives have also been developed and tested:
Maleopimaric acid N-aryl imides showed significant cytotoxicity, with one atropisomer exhibiting IC50 values from 7.51 to 32.1 μM across various cancer cell lines, inducing apoptosis by causing G1 cell-cycle arrest. nih.gov
3,4-diarylthiolated maleimides were synthesized and showed excellent anticancer activity against human lung cancer cells (H520 and H1299). frontiersin.orgnih.gov
Ruthenium(II)-arene complexes featuring a maleimide group have been designed as anticancer agents that can selectively bind to thiol-containing biomolecules, potentially allowing for more targeted tumor delivery. nih.gov
The maleimide functional group is also utilized in creating prodrugs, such as derivatives of the anticancer drug carboplatin, designed to bind to albumin in the blood, which can improve drug delivery to tumors. acs.org
| Maleimide Derivative Class | Cancer Cell Line(s) | Observed Activity (IC50) | Reference |
|---|---|---|---|
| Neutral Maleimides | Not specified | < 0.1 µg/ml | tandfonline.com |
| N-(1-Pyrenyl) maleimide | Telomerase (cell-free) | 0.25 µM | nih.gov |
| Maleopimaric acid N-aryl imide (R conformer) | NCI, A549, Hep G-2, MGC-803, Hct-116 | 7.51 - 32.1 µM | nih.gov |
Relevance in Endocannabinoid System Modulation (e.g., MGL Inhibitors)
The endocannabinoid system, a complex cell-signaling network, plays a crucial role in regulating various physiological processes. A key enzyme in this system is monoacylglycerol lipase (MAGL), which degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting MAGL can have therapeutic effects, including anti-inflammatory and analgesic properties.
Maleimide derivatives have been pivotal in the development of MAGL inhibitors. The discovery process for these inhibitors often began with mercapto-specific compounds like N-ethylmaleimide. nih.gov By increasing the lipophilicity of the maleimide structure, researchers identified potent inhibitors such as N-arachidonoyl maleimide (NAM), which inhibits human MAGL with an IC50 of 1.12 μM. nih.gov Sulfhydryl-specific compounds like NAM have been shown to effectively inhibit MGL activity. researchgate.net
Biological Degradation Pathways of Related Compounds
The biological fate of maleimide-based compounds is critical to their function, especially in drug delivery systems. When maleimides react with thiol groups (present in proteins like cysteine), they form a succinimide (B58015) thioether adduct. This linkage, often considered stable, can actually undergo degradation through retro and exchange reactions under physiological conditions.
This degradation pathway offers a mechanism for controlled release. In a reducing environment, such as inside a cell where glutathione (B108866) is abundant, the succinimide thioether can break down, releasing the conjugated molecule (e.g., a drug). tandfonline.com The kinetics of this retro reaction can be tuned based on the reactivity of the original thiol donor, allowing for release timescales ranging from hours to days. tandfonline.comtandfonline.com For example, model studies of N-ethylmaleimide (NEM) conjugated to various thiols and incubated with glutathione showed half-lives of conversion ranging from 20 to 80 hours. eurekalert.org This tunable degradation makes maleimide-thiol adducts a versatile tool for developing therapies that require controlled release in specific biological environments. eurekalert.orgtandfonline.com
Insights from N-Ethylmaleimide Sensitive Factor (NSF) Research
N-Ethylmaleimide Sensitive Factor (NSF) is a crucial hexameric ATPase that plays a central role in intracellular membrane trafficking. nih.gov Its primary function is to disassemble SNARE (Soluble NSF Attachment Protein Receptor) complexes, which are essential for the fusion of vesicles with their target membranes. nih.govfasshauerlab.org This disassembly process "recycles" the SNARE proteins, allowing them to participate in subsequent rounds of membrane fusion. fasshauerlab.org The energy for this process is provided by the hydrolysis of ATP by the D1 domain of NSF. pnas.org
The discovery and naming of NSF were a direct result of its sensitivity to the thiol-reactive compound N-ethylmaleimide (NEM). fasshauerlab.org NEM inactivates NSF, thereby inhibiting membrane fusion. fasshauerlab.org This has made NEM an invaluable tool for studying the role of NSF in various cellular processes, including exocytosis and neurotransmission. fasshauerlab.orgpnas.org While direct research specifically investigating the effects of N-Cyclohexylmaleimide on NSF is not extensively documented in the available literature, the well-established mechanism of action for NEM provides a strong basis for inferring the potential activity of other maleimide derivatives.
The inhibitory action of NEM on NSF underscores the importance of cysteine residues in NSF's function. The ATPase activity of NSF is sensitive to NEM, indicating that one or more cysteine residues are critical for its catalytic cycle or for maintaining a conformation necessary for activity. fasshauerlab.org Research has shown that NSF is required for the organization of functional exocytotic sites. nih.gov Inhibition of NSF can disrupt these processes, leading to a blockage in cellular secretion and trafficking. For example, in neuronal cells, the disruption of NSF function through conditional mutations leads to a cessation of synaptic transmission. pnas.org
Further research into NSF inhibitors has led to the development of novel therapeutic strategies. For instance, a polypeptide inhibitor of NSF, TAT-NSF, has been shown to decrease endothelial cell exocytosis and reduce leukocyte trafficking, suggesting that targeting NSF could have anti-inflammatory applications. nih.gov While this compound's specific interaction with NSF remains an area for further investigation, its structural similarity to NEM suggests it could also act as an inhibitor. The bulkier cyclohexyl group compared to the ethyl group of NEM might influence its binding affinity and specificity for NSF, potentially offering a different pharmacological profile.
Table 1: Key Proteins in NSF-Mediated Membrane Trafficking
| Protein | Function | Role in Membrane Fusion |
| N-Ethylmaleimide Sensitive Factor (NSF) | A hexameric ATPase that disassembles SNARE complexes. nih.govfasshauerlab.org | Recycles SNARE proteins for subsequent rounds of fusion. fasshauerlab.org |
| Soluble NSF Attachment Protein (SNAP) | An adaptor protein that allows NSF to bind to SNARE complexes. nih.gov | Mediates the interaction between NSF and the SNARE complex. nih.gov |
| SNARE Proteins | A family of proteins that mediate vesicle fusion. nih.gov | Form a stable complex that brings the vesicle and target membranes together. fasshauerlab.org |
Pyrimidine (B1678525) Degradation Pathways and Novel Chemistry
Pyrimidine metabolism is a fundamental cellular process involving both the synthesis of pyrimidine nucleotides (uracil, cytosine, and thymine) and their degradation. youtube.com These pathways are critical for providing the building blocks for DNA and RNA synthesis and for recycling nitrogen. researchgate.net There are several known pathways for pyrimidine degradation in different organisms, including the reductive, oxidative, and Rut pathways. nih.gov
The Rut pathway, found in Escherichia coli, is a notable example of pyrimidine catabolism. nih.govresearchgate.net This pathway is composed of seven proteins (RutA-G) that work together to break down the pyrimidine ring of uracil (B121893) to release ammonia, which can then be used as a nitrogen source. nih.govnih.gov The initial step in this pathway is catalyzed by the RutA protein, which cleaves the uracil ring. nih.govresearchgate.net
While direct studies on the effect of this compound on pyrimidine degradation pathways are not prominent in the reviewed literature, the chemical nature of maleimides suggests a potential for interaction. Enzymes in metabolic pathways often rely on critical cysteine residues for their function. Maleimide compounds, through their reactivity with thiols, could potentially inhibit such enzymes. For instance, N-ethylmaleimide reductase (NemA) is an enzyme in E. coli that, as its name suggests, acts on N-ethylmaleimide. nih.gov This indicates that cellular mechanisms exist to interact with and potentially detoxify maleimide compounds.
The field of pyrimidine metabolism is an active area of research for the development of new therapeutics, particularly in cancer and virology. nih.gov For example, inhibitors of the pyrimidine biosynthesis pathway have been shown to suppress viral growth. nih.gov Furthermore, some non-steroidal anti-inflammatory drugs (NSAIDs) have been found to inhibit dihydropyrimidine (B8664642) dehydrogenase (DPD), a key enzyme in the reductive pyrimidine degradation pathway. nih.gov This highlights the potential for small molecules to modulate pyrimidine metabolism for therapeutic benefit.
The chemistry of maleimides continues to be explored for various applications in medicinal chemistry and materials science due to their versatile reactivity. nih.gov Although the specific role of this compound in pyrimidine degradation is yet to be fully elucidated, its chemical properties make it a candidate for investigation as a potential modulator of the enzymes within these pathways.
Table 2: Key Enzymes and Pathways in Pyrimidine Degradation
| Pathway/Enzyme | Organism/Function | Key Features |
| Rut Pathway | Escherichia coli | A seven-protein pathway for the degradation of uracil to provide a nitrogen source. nih.govresearchgate.net |
| Dihydropyrimidine Dehydrogenase (DPD) | Widespread | The initial and rate-limiting enzyme in the reductive pathway of pyrimidine catabolism. nih.gov |
| N-ethylmaleimide reductase (NemA) | Escherichia coli | A flavoprotein that reduces N-ethylmaleimide. nih.gov |
Q & A
Basic: What is the optimal synthetic methodology for N-Cyclohexylmaleimide in copolymer applications?
This compound is synthesized via thermal dehydration of maleic anhydride and cyclohexylamine, followed by purification using recrystallization or column chromatography. Key steps include maintaining anhydrous conditions to avoid side reactions and using spectroscopic methods (FT-IR, ¹H-NMR) to confirm the absence of unreacted starting materials. The purified product typically achieves ≥99.5% purity, with yields around 70% under optimized conditions . This method ensures suitability for copolymerization with vinyl monomers like methyl methacrylate (MMA) to enhance thermal stability .
Advanced: How does the cyclohexyl substituent in this compound influence [2+2] photo-addition reactivity in supramolecular systems?
The bulky cyclohexyl group sterically directs the orientation of this compound within hydrophobic supramolecular cavities (e.g., Fujita’s coordination cage), forcing proximity between its C4–C5 double bond and aromatic substrates like pyrene. This preorganization overcomes entropic barriers, enabling [2+2] photo-addition reactions that are unfeasible in bulk solvents. Substituting the cyclohexyl group with smaller substituents (e.g., methyl, phenyl) reduces reactivity due to insufficient steric guidance, as confirmed by force-field calculations and experimental yields .
Basic: Which analytical techniques are critical for characterizing this compound purity and structure?
Essential methods include:
- FT-IR : Confirms maleimide ring formation (peaks at ~1700 cm⁻¹ for carbonyl groups).
- ¹H-NMR : Identifies cyclohexyl proton environments (δ 1.0–2.0 ppm) and maleimide protons (δ 6.7 ppm).
- HPLC : Quantifies purity (≥99.5%) by separating unreacted precursors.
- Elemental Analysis (EA) : Validates C/H/N ratios against theoretical values .
Advanced: How do initiator concentration and monomer feed mode affect copolymerization kinetics of this compound with styrene?
Radical copolymerization kinetics are highly sensitive to:
- Initiator Concentration : Higher initiator (e.g., AIBN) levels accelerate reaction rates but may reduce molecular weight due to chain-transfer effects.
- Monomer Feed Mode : Semi-batch feeding of this compound mitigates composition drift, ensuring uniform copolymer chains. For styrene/N-Cyclohexylmaleimide systems, a 1:1 molar feed ratio at 70°C achieves near-ideal alternating copolymerization, as determined by reactivity ratios (r₁ ≈ 0.1 for styrene, r₂ ≈ 0.05 for maleimide) .
Basic: What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves (tested for chemical permeation resistance) and a type ABEK-P2 respirator for aerosolized particles.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Waste Disposal : Collect contaminated materials in sealed containers for incineration, avoiding drain release .
Advanced: How does this compound enhance the thermal stability of PMMA-based nanocomposites?
Incorporating this compound into PMMA increases the glass transition temperature (Tg) by 20–30°C due to rigid cyclohexyl groups restricting chain mobility. In montmorillonite nanocomposites, maleimide units facilitate interfacial interactions via hydrogen bonding with clay modifiers (e.g., quaternary ammonium salts), raising decomposition temperatures (Td) to ~400°C. TGA and DMA analyses confirm improved stability .
Advanced: Why do hydrophobic supramolecular cavities promote entropically unfavorable reactions with this compound?
Metallo-cages (e.g., Pd-based coordination cages) create confined hydrophobic environments that preorganize this compound and aromatic substrates (e.g., pyrene) in geometries favorable for [2+2] cycloaddition. This microenvironment mimics enzymatic active sites, reducing activation entropy. The cage also stabilizes oxygen-sensitive adducts, preventing post-reaction degradation .
Basic: What factors maximize this compound yield during synthesis?
- Reaction Temperature : 110–120°C for efficient dehydration.
- Solvent Choice : Toluene or xylene for azeotropic water removal.
- Purification : Recrystallization from ethanol/water mixtures removes residual maleic anhydride .
Advanced: How can contradictions in copolymer composition data be resolved?
Discrepancies between theoretical and experimental compositions (e.g., from IR or NMR) arise from reactivity ratio inaccuracies. Use the Kelen-Tüdős method to recalculate reactivity ratios from low-conversion data. Cross-validate with elemental analysis or MALDI-TOF to confirm monomer incorporation .
Advanced: How does this compound molar ratio affect glass transition temperature (Tg) in copolymers?
Increasing this compound content linearly elevates Tg due to reduced chain mobility. For example, a 20 mol% incorporation in PMMA raises Tg from 105°C to 135°C. Fox equation deviations indicate strong intermolecular interactions, validated by DSC and dynamic mechanical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
